6-Ethynylimidazo[1,2-A]pyridine
Overview
Description
6-Ethynylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its potent mutagenic and carcinogenic properties and has been found in various food products, including grilled and smoked meats. Due to its potential health effects and role in cancer development, it has been extensively studied.
Mechanism of Action
Target of Action
6-Ethynylimidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . It has been found to act as a covalent inhibitor, targeting the KRAS G12C mutation in cancer cells . This mutation is common in several types of cancer, making it a significant target for anticancer agents .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of bond that ensures a durable and specific interaction with the target . This covalent interaction leads to the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
It is known that the inhibition of the kras g12c mutation can disrupt several downstream signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to the death of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of the KRAS G12C mutation . This inhibition disrupts the signaling pathways necessary for cancer cell proliferation and survival, leading to the death of these cells . Therefore, the compound has potential as a potent anticancer agent .
Biochemical Analysis
Biochemical Properties
6-Ethynylimidazo[1,2-A]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to induce oxidative stress and cell senescence in chronic myeloid leukemia cells . It interacts with enzymes involved in redox reactions, leading to increased lipid peroxidation and decreased levels of reduced glutathione. These interactions highlight the compound’s potential as a pro-oxidant, which can disrupt cellular redox balance and promote oxidative damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In chronic myeloid leukemia cells, this compound induces cell senescence and oxidative stress . It decreases cell proliferation and increases cell senescence after 48 and 72 hours of exposure. Additionally, this compound influences cell signaling pathways by inducing oxidative stress, which can lead to alterations in gene expression and cellular metabolism. These effects underscore the compound’s potential as an antitumor agent.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to induce oxidative stress and disrupt cellular redox balance. This compound interacts with enzymes involved in redox reactions, leading to increased lipid peroxidation and decreased levels of reduced glutathione . These interactions result in oxidative damage to cellular components, promoting cell senescence and inhibiting cell proliferation. Additionally, this compound may influence gene expression by inducing oxidative stress, which can activate signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound induces oxidative stress and cell senescence in chronic myeloid leukemia cells after 48 and 72 hours of exposure . The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function. Prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage, highlighting the importance of understanding its temporal dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to increased oxidative stress and cellular damage, while lower doses may have less pronounced effects. Studies have shown that the compound’s pro-oxidant properties can induce oxidative stress and cell senescence in a dose-dependent manner . High doses of this compound may also result in toxic or adverse effects, underscoring the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors involved in redox reactions. This compound induces oxidative stress by increasing lipid peroxidation and decreasing levels of reduced glutathione . These interactions highlight the compound’s role in disrupting cellular redox balance and promoting oxidative damage. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s ability to induce oxidative stress and cellular damage suggests that it may accumulate in specific cellular compartments where redox reactions occur . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. This compound may localize to specific cellular compartments where redox reactions occur, such as the mitochondria and endoplasmic reticulum . The targeting signals and post-translational modifications that direct this compound to these compartments are important factors that influence its biochemical properties and cellular effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 6-Ethynylimidazo[1,2-A]pyridine, can be achieved through various methods. Some common synthetic strategies include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method uses oxidizing agents to couple different fragments and form the desired heterocyclic structure.
Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel, leading to the formation of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
6-Ethynylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
6-Ethynylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its mutagenic and carcinogenic properties make it a valuable tool for studying DNA damage and repair mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
6-Ethynylimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Substituted Imidazo[1,2-a]pyridines: These compounds often exhibit different biological activities and are used in various therapeutic applications.
3-Substituted Imidazo[1,2-a]pyridines: These derivatives are known for their sedative and anxiolytic properties.
4-Substituted Imidazo[1,2-a]pyridines: These compounds are explored for their potential in treating neurological disorders.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other derivatives .
Properties
IUPAC Name |
6-ethynylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-3-4-9-10-5-6-11(9)7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHIBJLZIHAUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.